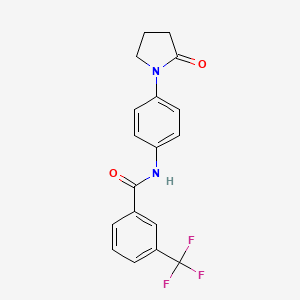

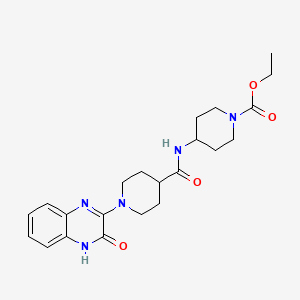

Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

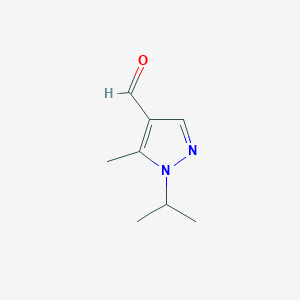

This compound is a derivative of 3,4-Dihydroquinoxalin-2-ones, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction . A one pot synthesis of ethyl 1- (1,2-dihydro-2-oxoquinoxalin-3-yl)-1 H -pyrazole-4-carboxylate has been developed using the 3-hydrazineylquinoxalin-2 (1 H)- N -alkylation derivatizes one and ethyl 2-Formyl-3-oxopropionate .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . The molecular formula of the compound is C22H29N5O4.Chemical Reactions Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction .Scientific Research Applications

Anticancer Activity

Research demonstrates that derivatives of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, closely related to the compound , exhibit promising anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7. Notably, some derivatives showed significant EGFR inhibitory activity, suggesting potential as anticancer agents (Ahmed et al., 2020).

Antibacterial and Antifungal Properties

Compounds structurally similar to Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate have been synthesized and evaluated for their antibacterial activity. Some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates demonstrated moderate to significant activity against E. coli, S. dysentery, S. aureus, and B. subtilis (Sharma & Jain, 2008).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, incorporating elements similar to the core structure of the queried compound, have shown activity against Mycobacterium tuberculosis. One compound in particular displayed promising inhibitory activity in vitro, highlighting its potential as a novel antituberculosis agent (Jeankumar et al., 2013).

Antimycobacterial Agents

The exploration of ethyl-3-oxo-4-(arylsulfanyl)butanoate derivatives for antimycobacterial applications revealed that certain compounds, upon dehydrogenation, yielded highly functionalized pyridines with significant in vitro activity against Mycobacterium tuberculosis. One such compound outperformed first-line anti-TB drugs, ethambutol and pyrazinamide, in efficacy (Raju et al., 2010).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-[[1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-2-31-22(30)27-13-9-16(10-14-27)23-20(28)15-7-11-26(12-8-15)19-21(29)25-18-6-4-3-5-17(18)24-19/h3-6,15-16H,2,7-14H2,1H3,(H,23,28)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOSRNBHVOQBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)